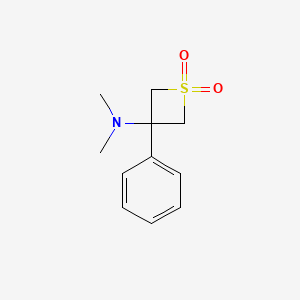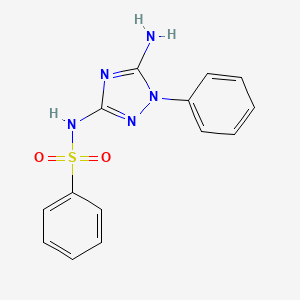
9-Benzyladenine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyladenine 1-oxide is a derivative of adenine, a purine base found in DNA and RNA. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzyl group attached to the nitrogen atom at the 9th position of the adenine ring, with an additional oxygen atom bonded to the nitrogen atom at the 1st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyladenine 1-oxide typically involves the oxidation of 9-benzyladenine. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in an aqueous medium, often with the addition of a catalyst such as acetic acid to facilitate the oxidation process . The reaction conditions usually involve maintaining the temperature at around 50-60°C for several hours to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid-phase extraction techniques can also be employed to purify the final product, ensuring high purity and consistency .
化学反应分析
Types of Reactions
9-Benzyladenine 1-oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction is the formation of the 1-oxide from 9-benzyladenine.
Reduction: Although less common, reduction reactions can convert the 1-oxide back to the parent compound.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to replace the benzyl group.
Major Products
Oxidation: this compound.
Reduction: 9-Benzyladenine.
Substitution: Derivatives of adenine with different substituents at the 9th position.
科学研究应用
9-Benzyladenine 1-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the oxidation of nitrogen-containing heterocycles.
Biology: Investigated for its potential role in modulating biological processes, such as cell growth and differentiation.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
作用机制
The mechanism of action of 9-Benzyladenine 1-oxide involves its interaction with various molecular targets. The compound can undergo metabolic transformations, including N-oxidation and N-debenzylation, which may influence its biological activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways.
相似化合物的比较
Similar Compounds
9-Methyladenine: Another derivative of adenine with a methyl group at the 9th position.
9-Benzhydryladenine: Contains a benzhydryl group at the 9th position.
9-Trityladenine: Features a trityl group at the 9th position.
Uniqueness
9-Benzyladenine 1-oxide is unique due to its specific oxidation state and the presence of the benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
4261-16-9 |
|---|---|
分子式 |
C12H11N5O |
分子量 |
241.25 g/mol |
IUPAC 名称 |
9-benzyl-1-hydroxypurin-6-imine |
InChI |
InChI=1S/C12H11N5O/c13-11-10-12(15-8-17(11)18)16(7-14-10)6-9-4-2-1-3-5-9/h1-5,7-8,13,18H,6H2 |
InChI 键 |
IAOHZMDQRNLARI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)


![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)






